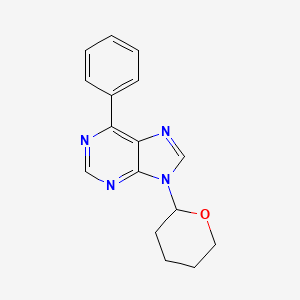

6-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Description

Structure

3D Structure

Properties

CAS No. |

175787-78-7 |

|---|---|

Molecular Formula |

C16H16N4O |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

9-(oxan-2-yl)-6-phenylpurine |

InChI |

InChI=1S/C16H16N4O/c1-2-6-12(7-3-1)14-15-16(18-10-17-14)20(11-19-15)13-8-4-5-9-21-13/h1-3,6-7,10-11,13H,4-5,8-9H2 |

InChI Key |

GOLUFWOPAFOAJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=CN=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

6-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities.

The molecular formula of this compound is with a molecular weight of approximately 245.29 g/mol. Its structure features a purine base substituted with a phenyl group and a tetrahydropyran moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the coupling of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine with various phenylboronic acids through Suzuki coupling reactions. The yield of the final product can vary depending on the substituents used during the synthesis process .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory effects on various cancer cell lines, including hepatocellular carcinoma cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of 6-Phenyl Purines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 (liver cancer) | 10 | Apoptosis induction |

| Compound B | HCT116 (colon cancer) | 15 | Cell cycle arrest |

| Compound C | A375 (melanoma) | 12 | Inhibition of proliferation |

Inhibition of Kinases

Another significant aspect of the biological activity of this compound is its potential as a kinase inhibitor. Specifically, it has shown promising results against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. For instance, derivatives have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent inhibitory activity .

Table 2: Kinase Inhibition Profile

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound A | CDK2 | 0.36 |

| Compound B | CDK9 | 1.8 |

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

- Study on Liver Cancer : A study assessed the efficacy of a specific derivative in HepG2 cells, revealing that treatment led to a significant decrease in cell viability and increased markers for apoptosis .

- Preclinical Trials : In vivo studies using mouse models demonstrated that certain derivatives could effectively reduce tumor growth rates in established xenografts, suggesting potential for clinical development .

- Mechanistic Studies : Research focused on elucidating the mechanisms by which these compounds exert their effects has identified pathways involving apoptosis and cell cycle regulation as critical targets .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 6-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophage cell lines.

Data Table: Cytokine Production Reduction

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data suggests that the compound effectively lowers inflammatory markers, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study utilizing xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Case Study: Tumor Growth Inhibition

In vivo experiments demonstrated that the administration of this compound led to:

- Tumor Size Reduction : Average tumor size decreased by approximately 50% after four weeks of treatment.

These findings highlight the compound's potential as an anticancer therapeutic agent.

Potential Mechanism of Action

The antiviral activity may be attributed to the compound's ability to inhibit viral replication by interfering with nucleic acid synthesis, a common mechanism among purine analogs.

Pharmacological Insights and Future Directions

The pharmacological profile of this compound suggests a multifaceted role in treating inflammatory diseases and cancers. Further research is warranted to explore:

- Mechanistic Studies : Understanding the precise biological pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed couplings with aryl/heteroaryl boronic acids at the C-6 position. A representative study achieved 95% yield for 6-phenyl derivatives using:

-

Catalyst : Pd(OAc)₂/Xantphos

-

Base : Cs₂CO₃

-

Solvent : 1,4-Dioxane

| Product | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 6-(Naphthalen-1-yl) | 67 | 24 hr reflux in dioxane | |

| 6-(3-Nitrophenyl) | 76 | Buchwald-Hartwig conditions | |

| 6-(2-Furyl) | 90 | Stille coupling |

N-7 Methylation Reactions

Selective methylation at N-7 is achieved using trimethyloxonium tetrafluoroborate in trifluoroethanol (TFE):

-

Reaction Time : 2 hours

-

Temperature : Room temperature → 100°C (microwave)

Key Observation : TFE solvent suppresses N-9 deprotection while enhancing methylation efficiency .

THP Deprotection

Acidic removal of the tetrahydropyranyl group enables access to N-9-unprotected purines:

Example : Deprotection of 6-phenyl-THP-purine yielded 6-phenyl-9H-purine (m.p. 164–166°C) .

Nucleophilic Substitution at C-2

The C-2 position reacts with amines under palladium catalysis:

-

Catalyst : Pd(OAc)₂

-

Ligand : Xantphos

-

Base : KOtBu

-

Temperature : 100°C

| Amine Reagent | Product Yield (%) | Activity (CDK2 IC₅₀) |

|---|---|---|

| 3-Nitroaniline | 73 | 17 nM |

| 4-Fluorophenylamine | 65 | 23 nM |

Sonogashira Alkynylation

Ethynylation at C-6 proceeds via Pd-mediated coupling:

Application : Synthesized 6-ethynyl derivatives showed enhanced kinase inhibition (IC₅₀ = 17 nM for 40 ) .

Halogen Exchange Reactions

Fluorine substitution at C-2 using KF/18-crown-6:

Hydrolysis Reactions

Controlled hydrolysis under basic conditions:

Biological Activity Correlation

Derivatives exhibit structure-dependent CDK2 inhibition:

| Modification Site | Activity Trend | Most Potent Example |

|---|---|---|

| C-6 Aryl | 2-Furyl > Phenyl > Naphthyl | 4a (IC₅₀ = 17 nM) |

| N-7 Methylation | 10–15× potency increase | 40 vs. non-methylated |

| C-2 Amino | Electron-withdrawing groups ↑ | 10o (IC₅₀ = 9 nM) |

Stability and Reactivity Considerations

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

- C6 Position :

- N9 Position :

- THP vs. Phenyl : THP offers reversible protection, whereas direct N9-phenylation locks the compound into a specific configuration, limiting downstream modifications .

Preparation Methods

Protection of the Purine N9-Position

The tetrahydropyranyl (THP) group is universally employed for protecting the N9-position of purine derivatives. This step ensures regioselectivity during subsequent functionalization.

Procedure :

6-Chloropurine is treated with dihydropyran (DHP) in the presence of a Brønsted acid catalyst (e.g., camphorsulfonic acid or p-toluenesulfonic acid) in anhydrous dichloromethane or tetrahydrofuran (THF). The reaction typically proceeds at 0–25°C for 4–12 hours, yielding 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine ().

Key Data :

Phenyl Group Introduction at C6

The Suzuki-Miyaura cross-coupling reaction is the most widely used method for installing the phenyl group at the C6 position due to its efficiency and tolerance of diverse boronic acids.

General Suzuki Coupling Protocol ([5,):

Reagents :

-

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

-

Phenylboronic acid

-

Pd(PPh) or Pd(OAc)/XPhos

-

KCO or CsCO

-

1,4-Dioxane/HO or THF/HO

Procedure :

-

Combine 6-chloro-THP-purine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd catalyst (2–5 mol%), and base (2.0 equiv) in degassed solvent.

-

Heat at 80–100°C under inert atmosphere for 12–24 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

Optimization Insights :

-

Catalyst Screening : Pd(PPh) achieves higher yields (75–82%) compared to Pd(OAc)/XPhos (65–70%).

-

Solvent Impact : 1,4-Dioxane/HO (4:1) outperforms THF/HO in minimizing dehalogenation side reactions.

Key Data :

Alternative Synthetic Routes

Sonogashira Alkynylation

For specialized applications requiring alkynyl intermediates, Sonogashira coupling offers a viable pathway.

-

Treat 6-chloro-THP-purine with terminal alkynes (e.g., phenylacetylene) using Pd(PPh)Cl/CuI in triethylamine.

-

Reaction at 60°C for 6 hours yields 6-alkynyl intermediates, which are hydrogenated to the phenyl derivative.

Limitations :

Direct C–H Arylation

Emerging methodologies leverage palladium-catalyzed C–H activation for streamlined synthesis.

-

React 9-THP-purine with iodobenzene, Pd(OAc), and AgCO in DMA at 120°C for 24 hours.

-

Yield : 50–55% (lower than Suzuki coupling but avoids pre-functionalized boronic acids).

Critical Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the THP group adopts a chair conformation, with the phenyl ring orthogonal to the purine plane ().

Industrial-Scale Considerations

Cost-Effective Modifications

Purity Control

-

Byproduct Analysis : Common impurities include de-THP products (<2%) and homocoupled biphenyl derivatives (<1%), mitigated via gradient HPLC ().

Applications in Drug Discovery

The compound serves as a precursor for CDK2 inhibitors (e.g., 52 in) and A adenosine receptor antagonists (). Its stability under acidic conditions (pH 2–6) makes it suitable for prodrug formulations () .

Q & A

Q. What is a reliable method for synthesizing 6-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, and how can purity be ensured?

Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling. A typical procedure involves reacting 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with 4-substituted phenylboronic acid in toluene, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base under reflux for 12 hours . Purification is achieved via column chromatography with EtOAc–hexane gradients. Purity can be verified using HPLC coupled with mass spectrometry, and structural confirmation via ¹H/¹³C NMR spectroscopy.

Q. How is the tetrahydro-2H-pyran-2-yl (THP) protecting group advantageous in purine chemistry?

Answer: The THP group enhances solubility in organic solvents during synthesis and stabilizes the purine ring against nucleophilic attack at the N9 position. It is also easily removed under mild acidic conditions (e.g., dilute HCl), making it ideal for transient protection in multi-step syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H NMR confirms substitution patterns (e.g., phenyl protons at δ 7.4–7.6 ppm, THP anomeric proton at δ 5.5–6.0 ppm).

- X-ray crystallography : Resolves regioselectivity ambiguities (e.g., distinguishing N7 vs. N9 substitution) .

- HRMS : Validates molecular weight and isotopic patterns.

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during metalation of purine derivatives?

Answer: Metalation of purines (e.g., at the 6-CH₃ or 8-CH positions) depends on the lithiating agent and solvent. For example, LiHMDS in THF at –78°C favors 8-CH metalation due to kinetic control, while n-BuLi may induce competitive 6-CH₃ activation. Steric hindrance from the THP group can further modulate selectivity .

Q. What strategies resolve contradictions in regioselectivity data for derivatization reactions?

Answer: Discrepancies in reported regioselectivity (e.g., sulfonylation vs. alkylation outcomes) arise from solvent polarity, temperature, and steric effects. Computational modeling (DFT) can predict reactive sites, while isotopic labeling (e.g., ¹⁵N) or NOE NMR experiments provide empirical validation .

Q. How can structural modifications enhance biological activity?

Answer:

- Phosphonate derivatives : Introduce 5′-phosphonate groups via Arbuzov reactions to mimic nucleotides, improving binding to kinase active sites .

- Mannich bases : Functionalize the purine core with aminoalkyl groups to enhance solubility and bioavailability .

- Sulfonyl chloride coupling : Attach sulfonyl groups at the 6-phenyl position to modulate electron density and interactions with target proteins .

Q. What methods are used to evaluate in vitro bioactivity of this compound?

Answer:

- Kinase inhibition assays : Measure IC₅₀ values using ATP-competitive binding assays with fluorescent probes.

- Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ to reference drugs like doxorubicin .

- Molecular docking : Predict binding modes using crystallographic data of target proteins (e.g., PDB entries for CDK2 or EGFR) .

Methodological Challenges and Solutions

Q. How are competing side reactions managed during Suzuki coupling?

Challenge: Homocoupling of boronic acids or deprotection of THP under basic conditions. Solutions:

Q. What purification challenges arise with polar derivatives, and how are they addressed?

Challenge: Polar functional groups (e.g., –OH, –NH₂) reduce solubility in standard chromatography solvents. Solutions:

- Employ reverse-phase HPLC with acetonitrile/water gradients.

- Derivatize with protecting groups (e.g., acetyl) temporarily to improve chromatographic behavior .

Data Interpretation and Validation

Q. How to confirm the absence of regioisomers in the final product?

Validation Steps:

- 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts to confirm substitution patterns.

- Single-crystal X-ray diffraction : Provides unambiguous structural assignment, especially for disputed regiochemistry .

- Comparative kinetics : Compare reaction rates with known regioisomers under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.